REACTION_CXSMILES
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C[Si](Cl)(C)C.[CH3:6][C:7]1[N:8]=[C:9]([NH:19]C(=O)C)[S:10][C:11]=1[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:18])[N:13]=1.Cl>C(O)C>[CH3:6][C:7]1[N:8]=[C:9]([NH2:19])[S:10][C:11]=1[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:18])[N:13]=1
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Name
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|
Quantity
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0.3 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
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29 mg
|
Type
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reactant
|
Smiles
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CC=1N=C(SC1C1=NC(=NC=C1)C)NC(C)=O
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Name
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|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
0.2 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol
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Type
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EXTRACTION
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Details
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extracted a further 2×CH2Cl2
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Type
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CUSTOM
|
Details
|
Evaporation of the organic layers
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |